molecular formula C7H12ClNO3 B15309623 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylicacidhydrochloride

2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylicacidhydrochloride

Cat. No.: B15309623
M. Wt: 193.63 g/mol
InChI Key: GMZKQFFQYSVNBL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a pyrrole ring substituted with a methoxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of a pyrrole derivative with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can act as a proton donor, facilitating various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid
  • 4-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl butanoic acid
  • 4-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-yl butanoic acid

Uniqueness

2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

5-(methoxymethyl)-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c1-11-5-7(6(9)10)3-2-4-8-7;/h2-3,8H,4-5H2,1H3,(H,9,10);1H

InChI Key

GMZKQFFQYSVNBL-UHFFFAOYSA-N

Canonical SMILES

COCC1(C=CCN1)C(=O)O.Cl

Origin of Product

United States

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